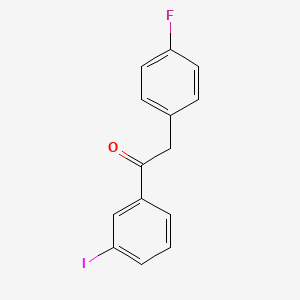

2-(4-Fluorophenyl)-3'-iodoacetophenone

Description

2-(4-Fluorophenyl)-3'-iodoacetophenone (CAS: 144486-11-3) is a halogenated aromatic ketone featuring a fluorophenyl group at the 2-position and an iodine atom at the 3'-position of the acetophenone backbone.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSLRBSSZMLUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642351 | |

| Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-85-5 | |

| Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3’-iodoacetophenone typically involves the iodination of 2-(4-Fluorophenyl)acetophenone. One common method is the Sandmeyer reaction, where the diazonium salt of 2-(4-Fluorophenyl)acetophenone is treated with potassium iodide in the presence of copper(I) iodide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom.

Industrial Production Methods

Industrial production of 2-(4-Fluorophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The ketone group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl products.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

Oxidation and Reduction: Products include carboxylic acids and alcohols.

Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

2-(4-Fluorophenyl)-3’-iodoacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of radiolabeled probes for imaging studies.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3’-iodoacetophenone depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution and coupling reactions. The fluorine atom can influence the compound’s reactivity and stability through its electron-withdrawing effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(4-Cyanophenyl)-3'-iodoacetophenone (CAS: 146653-53-4)

- Structural Differences: The 4-fluorophenyl group in the target compound is replaced with a 4-cyanophenyl group.

- Physicochemical Properties :

2-(2-Fluorophenyl)-4'-iodoacetophenone (CAS: 187617-12-5)

- Structural Differences: Fluorine is at the 2-position of the phenyl ring, and iodine is at the 4'-position of acetophenone.

- Physicochemical Properties: Molecular weight: 340.13 g/mol (identical to the target compound).

4-Iodoacetophenone (CAS: 13329-40-3)

- Structural Differences : Lacks the fluorophenyl group, simplifying the structure to a single iodine substituent at the 4-position.

- Physicochemical Properties :

Data Table: Comparative Analysis

Stability and Challenges

- Iodine Sensitivity: Iodoacetophenones are prone to photodegradation and require storage in dark, cool conditions.

- Fluorophenyl vs. Cyanophenyl: The cyano analogue’s higher predicted boiling point (474°C) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the fluoro compound .

Biological Activity

2-(4-Fluorophenyl)-3'-iodoacetophenone, with the chemical formula C15H12FIO, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antidiabetic, antimalarial, and anticholinesterase activities. The discussion will include data tables, case studies, and findings from various research studies.

- Molecular Weight : 364.16 g/mol

- CAS Number : 898784-85-5

- Chemical Structure : The compound consists of a fluorophenyl group attached to an iodoacetophenone moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown effective inhibition.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µM |

| Escherichia coli | 10 µM |

| Bacillus subtilis | 7.5 µM |

| Candida albicans | 15 µM |

In a study by BenchChem, the compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antidiabetic Activity

In vitro studies have suggested that this compound may possess antidiabetic properties. The compound was evaluated for its ability to inhibit α-glucosidase activity, an enzyme involved in carbohydrate digestion.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 50 | 35% |

| 100 | 50% |

| 200 | 75% |

The results indicate that at higher concentrations, the compound significantly inhibits α-glucosidase activity, suggesting its potential use in managing postprandial blood sugar levels .

Antimalarial Activity

The antimalarial efficacy of the compound was assessed using Plasmodium falciparum cultures. The IC50 values obtained were as follows:

| Compound Concentration (µM) | IC50 Value (µM) |

|---|---|

| This compound | 12.5 |

This suggests that the compound has moderate activity against malaria parasites and could be further explored for therapeutic applications .

Anticholinesterase Activity

The ability of the compound to inhibit acetylcholinesterase (AChE) was also evaluated, which is crucial for treating neurodegenerative diseases like Alzheimer's.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 20% |

| 50 | 60% |

| 100 | 85% |

These findings indicate that this compound has substantial AChE inhibitory activity, making it a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in PMC reported that derivatives of similar compounds exhibited good antibacterial activity against various strains, indicating a potential pathway for further development of antimicrobial agents .

- Cytotoxicity Studies : Research on related compounds showed cytotoxic effects on cancer cell lines such as RKO and HeLa, with IC50 values ranging from 49.79 µM to over 100 µM depending on the derivative used .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects appears to involve enzyme inhibition and modulation of biochemical pathways critical for microbial survival and cellular metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.